![molecular formula C23H20N2O3S2 B2690485 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)-4-tosyloxazole CAS No. 627834-01-9](/img/structure/B2690485.png)
5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)-4-tosyloxazole
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Description
5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)-4-tosyloxazole is a compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. In
Scientific Research Applications
Synthesis and Spectroscopic Studies
Researchers have synthesized and studied the spectroscopic characteristics of derivatives of 3,4-dihydroisoquinoline, highlighting the preparation of compounds from these derivatives through reactions with α-mercapto alkanoic acids or ethylene sulfide. These studies provide foundational knowledge on the chemical properties and potential applications of these compounds in various fields, including material science and pharmaceutical chemistry (Rozwadowska & Sulima, 2001).
Synthetic Methodologies
A benign methodology has been developed for the synthesis of 5-(2-chloroquinolin-3-yl)-3-phenyl-4,5-dihydroisoxazoline, using acetic acid aqueous solution under ultrasound irradiation. This innovative approach offers advantages such as operational simplicity, higher yield, safety, and environmental friendliness, suggesting potential for the efficient synthesis of complex molecules for research and development in pharmaceuticals and materials science (Tiwari, Parvez, & Meshram, 2011).
Antimicrobial and Antitumor Activities
Studies have shown that derivatives of isoquinoline, such as 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, exhibit significant antimicrobial and antitumor activities. These findings suggest potential applications in developing new therapeutic agents targeting cancer and infectious diseases (Houlihan, Munder, Handley, Cheon, & Parrino, 1995).
Photoluminescence and OLED Applications
The photocatalytic synthesis of 5,6-dihydroimidazo[2,1-a]isoquinolines has been explored, highlighting the luminescent properties of these compounds. They exhibit strong photoluminescence, suggesting their utility in the development of blue OLED (Organic Light Emitting Diode) devices and other photoluminescent materials for advanced electronic and optical applications (Wang, Li, Wang, Suleman, Wang, & Lu, 2021).
properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-16-8-10-19(11-9-16)30(26,27)22-23(28-21(24-22)20-7-4-14-29-20)25-13-12-17-5-2-3-6-18(17)15-25/h2-11,14H,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVVWJPGQDQMME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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